bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate: is a complex organic compound primarily used in proteomics research. It has a molecular weight of 494.64 and is known for its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves multiple steps, including the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the cyclohexyl rings.
Reduction: Used to modify the phosphonate group.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phosphonates .
Wissenschaftliche Forschungsanwendungen
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(S)-hydroxy(2-methoxyphenyl)methyl]phosphonate: A stereoisomer with similar properties but different biological activity.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different cyclohexyl or phenyl substituents.
Uniqueness
The uniqueness of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various applications .
Eigenschaften
Molekularformel |
C28H47O5P |
---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(R)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3/t20-,21-,22+,23+,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
CVSLFBUWMMJKHH-RGENOSLHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2OC)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.